(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine
CAS No.: 444908-92-3
Cat. No.: VC21479010
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 444908-92-3 |
|---|---|
| Molecular Formula | C15H14ClNO2 |
| Molecular Weight | 275.73g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]methanamine |
| Standard InChI | InChI=1S/C15H14ClNO2/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14/h1-7,17H,8-10H2 |
| Standard InChI Key | NMDUSBFKXIOHJS-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3Cl |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine consists of two key structural components: a 1,3-benzodioxole (methylenedioxy) ring system and a 2-chlorobenzyl group, both connected through a secondary amine nitrogen. The methylenedioxy group forms a five-membered heterocyclic ring fused to a benzene ring, while the 2-chlorobenzyl group features a chlorine atom at the ortho position of the benzene ring .
Physical and Chemical Properties
The compound exists as a solid at standard conditions with a molecular weight of 275.73 g/mol. Its physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H14ClNO2 | |
| Molecular Weight | 275.73 g/mol | |
| Appearance | Solid | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 275.073 Da |
Nomenclature and Identifiers
The compound is registered under various naming systems and identifiers, which are essential for database searches and regulatory documentation. These are compiled in Table 2.
Table 2: Nomenclature and Identifiers of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine
Biological and Pharmacological Activities
Table 3: Potential Biological Activities Based on Structural Features
| Structural Feature | Potential Biological Activity | Reference |
|---|---|---|
| Benzodioxole moiety | Antioxidant properties | |
| Chlorobenzyl group | Antimicrobial activity | |
| Secondary amine linkage | Enzyme inhibition | |
| Combined structure | Anti-inflammatory properties | |
| Combined structure | Anticancer potential |
The benzodioxole ring system is known for its presence in various bioactive compounds, including natural products like safrole and synthetic pharmaceuticals. This structural motif often contributes to antioxidant properties and can interact with various biological targets.
The chlorobenzyl group, particularly with the chlorine at the ortho position, may contribute to specific binding interactions with protein targets due to its electronic and steric properties. The halogen substitution can enhance membrane permeability and metabolic stability of the molecule.
Derivative Compounds
Hydrobromide Salt
The hydrobromide salt of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine has been documented and characterized. This salt form may offer advantages in terms of stability, solubility, or bioavailability compared to the free base .
Table 4: Properties of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine Hydrobromide
Related Structural Analogues
Several structural analogues of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine have been reported, differing primarily in the position of the chlorine atom on the benzyl group. These include the 3-chloro and 4-chloro positional isomers .
Table 5: Comparison of (1,3-Benzodioxol-5-ylmethyl)(chlorobenzyl)amine Positional Isomers
Comparative Analysis with Related Compounds
The structural features of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine can be compared with other related compounds to understand structure-activity relationships and potential applications.
Table 6: Comparison with Related Compounds
The benzodioxole (methylenedioxy) motif is a common structural feature in various natural and synthetic compounds with biological activity. This heterocyclic system can influence the electronic properties of the attached aromatic ring and participate in specific interactions with biological targets. Similarly, the presence of a chlorine atom on the benzyl group can affect lipophilicity, metabolic stability, and binding interactions.
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